3,4-Dichloroanilinoacetonitrile

Description

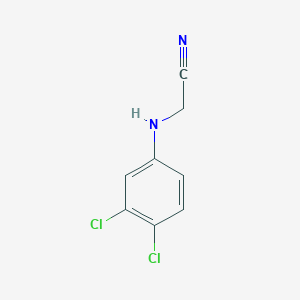

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2 |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

2-(3,4-dichloroanilino)acetonitrile |

InChI |

InChI=1S/C8H6Cl2N2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,12H,4H2 |

InChI Key |

WZUMFRRCNMMJDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCC#N)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dichloroanilinoacetonitrile and Its Precursors

Novel Synthetic Routes and Catalyst Development for 3,4-Dichloroanilinoacetonitrile

The development of novel synthetic routes is centered on improving the efficiency, selectivity, and environmental footprint of the reaction. This involves both the optimization of the precursor synthesis and the innovation in the subsequent N-alkylation step.

For the synthesis of the 3,4-dichloroaniline (B118046) precursor, research has focused on the catalyst system. Palladium on carbon (Pd/C) is a common catalyst, and studies have shown that selectivity towards the desired product is influenced by the particle size of the palladium. gychbjb.com Larger Pd particle sizes have been correlated with better selectivity and fewer side reactions. gychbjb.com Another approach involves using a platinum catalyst, often in conjunction with an inhibitor like morpholine, to prevent dechlorination during the hydrogenation process. google.com

Following the precursor formation, the synthesis of this compound would proceed via N-alkylation. A conventional approach would involve the reaction of 3,4-dichloroaniline with an alkylating agent such as chloroacetonitrile. Modern catalyst development for N-alkylation of anilines includes the use of silver on graphene oxide (Ag/GO) nanocatalysts, which demonstrate high conversion and selectivity under mild conditions, or iron(III) perchlorate (B79767) on silica (B1680970) gel, which efficiently catalyzes N-alkylation using alcohols as alkylating agents. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate hazardous substances in chemical production. For a multi-step synthesis like that of this compound, these principles can be applied to both the precursor formation and the N-alkylation reaction.

Recent advancements in the N-alkylation of anilines provide a roadmap for greener synthesis of the target compound. These methods often focus on replacing volatile organic solvents (VOCs) and avoiding toxic catalysts.

Reaction in Water: A highly sustainable method involves the selective N-alkylation of anilines with 2-chloroethanol (B45725) conducted in water, completely avoiding the need for catalysts and organic solvents. tandfonline.com This approach is noted for its ecological and economic benefits. tandfonline.com

Ionic Liquids as Recyclable Media: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), have been successfully used as a recyclable solvent and promoter for the N-alkylation of anilines. tandfonline.compsu.edu This method enhances conversion and selectivity compared to traditional methods and allows the ionic liquid to be separated and reused multiple times. tandfonline.com

Visible-Light-Induced Synthesis: An innovative, metal-free approach utilizes visible light to induce the N-alkylation of anilines. nih.gov One such strategy employs NH4Br in hexane (B92381) under LED irradiation, avoiding the need for metals, bases, or ligands and presenting a more environmentally friendly pathway. nih.gov

These green methodologies, while demonstrated on other anilines, are directly applicable to the synthesis of this compound from its precursor.

Stereoselective Synthesis of this compound Analogues

While specific literature on the stereoselective synthesis of this compound analogues is not prominent, the field of asymmetric synthesis offers powerful tools for creating chiral aniline (B41778) derivatives. numberanalytics.comntnu.no The generation of molecules with specific three-dimensional arrangements is critical in fields like pharmaceuticals, where stereochemistry dictates biological activity. numberanalytics.com

Advanced methods for achieving stereoselectivity in reactions involving aniline-type structures often employ chiral catalysts. Chiral phosphoric acids (CPAs), derived from structures like BINOL, have emerged as highly effective catalysts for a range of asymmetric transformations. nih.govacs.org

For instance, CPAs can catalyze the reaction of aniline-containing precursors to generate axially chiral allenes and styrenes with high levels of enantiomeric and diastereomeric control. nih.govacs.org In these reactions, the chiral catalyst creates a specific environment that directs the approach of the reactants, favoring the formation of one stereoisomer over others. rsc.org This is often achieved through a network of noncovalent interactions within a chiral pocket formed by the catalyst. rsc.org Such strategies could theoretically be adapted to synthesize chiral analogues of this compound, introducing stereocenters that could modulate its biological properties.

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring an economical and sustainable process. This applies to both the synthesis of the 3,4-dichloroaniline precursor and the final N-alkylation step.

For the hydrogenation of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline, key parameters include temperature, pressure, and catalyst selection. An early patent described an improvement where, after the main reduction at ~100°C, the temperature is raised to 170-180°C to reduce the formation of the 3,3',4,4'-tetrachlorohydrazobenzene impurity. google.com Catalyst optimization also plays a significant role; one study found that treating a Pd/C catalyst with EDTA·2Na resulted in a narrow distribution of large palladium particles, leading to high-selectivity synthesis of 3,4-dichloroaniline without needing a dechlorination inhibitor. gychbjb.com

For the N-alkylation step to form this compound, optimization would focus on reaction time, temperature, and reactant ratios. The following tables, adapted from studies on analogous N-alkylation reactions, illustrate typical optimization processes.

Table 1: Optimization of N-alkylation in an Ionic Liquid This table shows the effect of reaction temperature on the conversion of aniline and selectivity for the mono-alkylated product in the ionic liquid [BMIM]BF4.

| Entry | Temperature (°C) | Conversion (%) | Selectivity (%) |

| 1 | 80 | 72 | >99 |

| 2 | 90 | 85 | >99 |

| 3 | 100 | 96 | >99 |

| 4 | 110 | 97 | 98 |

Data adapted from a study on N-alkylation of aniline with 2-chloroethanol. tandfonline.com

Table 2: Optimization of Visible-Light-Induced N-Alkylation This table demonstrates the optimization of a light-induced N-alkylation of aniline, showing the critical role of the additive and light.

| Entry | Additive (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | NH4Br (20) | Hexane | 12 | 81 |

| 2 | None | Hexane | 12 | 31 |

| 3 | NH4Br (20) | Hexane | 12 | <5 (No Light) |

| 4 | NH4Br (10) | Hexane | 12 | 75 |

| 5 | NH4Br (20) | Dioxane | 12 | 53 |

Data adapted from a study on visible-light-induced N-alkylation of aniline with 4-hydroxybutan-2-one. nih.gov

Mechanistic Elucidation of Synthetic Pathways Leading to this compound

Understanding the reaction mechanism is fundamental to controlling and optimizing a synthesis. The pathway to this compound involves two distinct mechanistic steps.

The first step, the conversion of 3,4-dichloronitrobenzene to 3,4-dichloroaniline, occurs via catalytic hydrogenation. In this process, both the nitro group and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd or Pt). The nitro group is then sequentially reduced, passing through nitroso and hydroxylamine (B1172632) intermediates before forming the final aniline product.

The second step is the N-alkylation of 3,4-dichloroaniline. When using an alkyl halide like chloroacetonitrile, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient carbon atom of chloroacetonitrile. This attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion as a leaving group and the formation of a new carbon-nitrogen bond.

More advanced N-alkylation methods operate through different mechanisms. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical process where an alcohol serves as the alkylating agent. acs.org This mechanism, often catalyzed by transition metals like nickel or iridium, involves the temporary oxidation of the alcohol to an aldehyde. rsc.orgacs.org The aniline then condenses with the in-situ generated aldehyde to form an imine. Finally, the catalyst, which had stored the hydrogen from the initial oxidation, reduces the imine to the final N-alkylated amine, with water being the only byproduct. acs.org

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichloroanilinoacetonitrile

Nucleophilic and Electrophilic Reactivity Profiles of 3,4-Dichloroanilinoacetonitrile

The reactivity of this compound is dictated by the interplay of its three main components: the dichlorinated benzene (B151609) ring, the secondary amino group, and the acetonitrile (B52724) moiety.

The amino group (-NH-) possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This site is susceptible to reactions with various electrophiles. However, the presence of the electron-withdrawing 3,4-dichlorophenyl group is expected to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to a simple dialkylamine.

Conversely, the aromatic ring, being electron-deficient due to the two chlorine atoms, is expected to be susceptible to nucleophilic aromatic substitution under specific conditions, although this typically requires strong nucleophiles and harsh reaction conditions.

The nitrile group (-C≡N) exhibits dual reactivity. The nitrogen atom has a lone pair and can act as a weak nucleophile. More significantly, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.

The presence of these functional groups suggests a complex reactivity profile where the molecule can act as either a nucleophile or an electrophile depending on the reacting partner and conditions.

Radical Pathways and Photochemical Reactions Involving this compound

The initiation of radical reactions involving this compound would likely occur through several pathways. Homolytic cleavage of the C-H bonds on the methylene (B1212753) group or the N-H bond of the secondary amine could generate radical species. Such reactions are typically initiated by radical initiators (e.g., peroxides) or by exposure to heat or UV radiation. The stability of the resulting radical would influence the preferred site of hydrogen abstraction.

Photochemical reactions are another potential area of reactivity for this compound. The aromatic ring system can absorb UV light, leading to an excited state. This excited molecule could then undergo various reactions, including intramolecular cyclization, rearrangement, or reaction with other molecules. The presence of chlorine atoms on the aromatic ring could also lead to photolytic cleavage of the C-Cl bond, generating aryl radicals. However, specific studies on the photochemical behavior of this compound have not been reported.

Thermal Decomposition Mechanisms of this compound

Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For this compound, the weakest bonds are likely to be the first to break at elevated temperatures. Potential initial decomposition pathways could involve the cleavage of the C-N bond between the aniline (B41778) and acetonitrile fragments or the fragmentation of the acetonitrile group itself. The presence of the nitrile group might also lead to polymerization or oligomerization reactions at higher temperatures. The specific decomposition products would depend on the temperature, atmosphere (inert or oxidative), and the presence of any catalysts. Without experimental data, the precise thermal decomposition mechanism remains speculative.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The study of reaction kinetics provides insights into the rates of chemical reactions. For any transformation involving this compound, the rate would be influenced by factors such as concentration of reactants, temperature, and the presence of a catalyst. The Arrhenius equation describes the temperature dependence of the rate constant.

Thermodynamic considerations determine the feasibility and position of equilibrium for a given reaction. The Gibbs free energy change (ΔG) for a reaction involving this compound would indicate whether the reaction is spontaneous. This would be influenced by the enthalpy change (ΔH), which relates to the bond energies of reactants and products, and the entropy change (ΔS), which relates to the change in disorder of the system. For instance, in a hypothetical hydrolysis of the nitrile group to a carboxylic acid, thermodynamic data would be crucial to predict the equilibrium position.

Detailed kinetic and thermodynamic studies on reactions of this compound are currently absent from the scientific literature, preventing a quantitative analysis of its transformations.

Derivatization Strategies and Analogue Synthesis of 3,4 Dichloroanilinoacetonitrile

Functionalization at the Aniline (B41778) Moiety of 3,4-Dichloroanilinoacetonitrile

The secondary amine of the aniline group in this compound serves as a prime site for functionalization through several key reactions, including N-alkylation, N-acylation, and N-sulfonylation. These transformations introduce a wide range of substituents, enabling the modulation of the molecule's physicochemical properties.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. In a typical procedure, deprotonation of the aniline with a suitable base, such as sodium hydride or potassium carbonate, generates a more nucleophilic anilide anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the N-alkylated product. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions.

N-Acylation: Acyl groups can be readily introduced by reacting this compound with acylating agents like acid chlorides or anhydrides in the presence of a base. Pyridine or triethylamine are commonly used as bases to neutralize the hydrogen chloride byproduct. This reaction is generally high-yielding and tolerates a wide variety of functional groups on the acylating agent, providing access to a diverse library of N-acyl derivatives.

N-Sulfonylation: The synthesis of N-sulfonylated derivatives is accomplished by treating this compound with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine. This reaction leads to the formation of stable sulfonamides, which are of significant interest in medicinal chemistry.

| Functionalization | Reagent Class | Typical Reagents | Product Class |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl-3,4-dichloroanilinoacetonitriles |

| N-Acylation | Acid Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride | N-Acyl-3,4-dichloroanilinoacetonitriles |

| N-Sulfonylation | Sulfonyl Chlorides | Tosyl chloride, Mesyl chloride | N-Sulfonyl-3,4-dichloroanilinoacetonitriles |

Transformations of the Acetonitrile (B52724) Group in this compound

The acetonitrile functionality offers a rich platform for chemical transformations, allowing for its conversion into other valuable functional groups such as amides, carboxylic acids, and amines.

Hydrolysis to Carboxamides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achieved with milder conditions, yields the corresponding carboxamide, 2-(3,4-dichloroanilino)acetamide. More vigorous conditions, such as prolonged heating in strong acid or base, lead to the complete hydrolysis of the nitrile to the carboxylic acid, 2-(3,4-dichloroanilino)acetic acid. Enzymatic hydrolysis using nitrile hydratase and amidase can also be employed for a more selective transformation to the amide.

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 2-(3,4-dichloroanilino)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using reagents like Raney Nickel (H2/Raney Ni) researchgate.netbldpharm.com. The resulting ethylenediamine derivative is a valuable building block for further derivatization.

| Transformation | Reagent/Conditions | Product |

| Partial Hydrolysis | Mild acid or base | 2-(3,4-dichloroanilino)acetamide |

| Complete Hydrolysis | Strong acid or base, heat | 2-(3,4-dichloroanilino)acetic acid |

| Reduction | LiAlH4 or H2/Raney Ni | 2-(3,4-dichloroanilino)ethanamine |

Synthesis of Structurally Related Heterocycles and Scaffolds from this compound

The reactive nature of both the aniline and acetonitrile functionalities makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Tetrazoles: The [2+3] cycloaddition reaction between the nitrile group of this compound and an azide source, typically sodium azide, is a common method for the synthesis of 5-substituted tetrazoles. This reaction is often catalyzed by Lewis acids or promoted by the use of ammonium chloride. The resulting product would be 5-((3,4-dichloroanilino)methyl)-1H-tetrazole, a carboxylic acid bioisostere.

Benzimidazoles: Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. By first hydrolyzing the nitrile group of this compound to the corresponding carboxylic acid, 2-(3,4-dichloroanilino)acetic acid, and then reacting it with an o-phenylenediamine, one could construct the benzimidazole ring system. Alternatively, conversion of the nitrile to an imidate followed by condensation with o-phenylenediamine represents another potential route.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To utilize this compound in this synthesis, the acetonitrile group would need to be transformed into a 1,2-dicarbonyl moiety. This could potentially be achieved through a series of oxidation and hydrolysis steps on a derivative of the starting material.

| Heterocycle | General Synthetic Strategy | Potential Precursor from this compound |

| Tetrazole | [2+3] Cycloaddition of nitrile and azide | This compound |

| Benzimidazole | Condensation of o-phenylenediamine and carboxylic acid derivative | 2-(3,4-dichloroanilino)acetic acid |

| Quinoxaline | Condensation of o-phenylenediamine and 1,2-dicarbonyl compound | Derivative of this compound with a 1,2-dicarbonyl moiety |

Structure-Reactivity Relationship Studies in this compound Derivatives

The electronic properties of the 3,4-dichloroanilino moiety significantly influence the reactivity of both the aniline nitrogen and the acetonitrile group. The two chlorine atoms are electron-withdrawing groups, which decrease the electron density on the benzene (B151609) ring and, consequently, reduce the basicity and nucleophilicity of the aniline nitrogen.

This reduced nucleophilicity can affect the kinetics of N-alkylation and N-acylation reactions, potentially requiring stronger bases or more reactive electrophiles compared to unsubstituted anilines. The electron-withdrawing nature of the dichlorophenyl group also influences the acidity of the N-H proton, making it more acidic than in aniline itself.

For the acetonitrile group, the inductive effect of the 3,4-dichloroanilino substituent can impact the electrophilicity of the nitrile carbon. Structure-activity relationship (QSAR) studies on related aniline derivatives have shown that electronic parameters, such as Hammett constants, can be correlated with their biological activity and reactivity. Similar studies on derivatives of this compound could provide valuable insights into how modifications at the aniline and acetonitrile positions affect their chemical reactivity and potential biological properties. For instance, the introduction of electron-donating or electron-withdrawing groups at the para-position of the aniline ring in related compounds has been shown to modulate their nucleophilicity.

Advanced Spectroscopic Characterization and Computational Analysis of 3,4 Dichloroanilinoacetonitrile

High-Resolution Spectroscopic Techniques for 3,4-Dichloroanilinoacetonitrile

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules like this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.govorganicchemistrydata.org For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. However, advanced two-dimensional (2D) NMR techniques are necessary for definitive assignments.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons, helping to assign the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| N-H | 4.0 - 5.0 (broad) | N/A |

| -CH₂- | 4.2 - 4.5 | 40 - 50 |

| C≡N | N/A | 115 - 120 |

| C-Cl | N/A | 125 - 135 |

| C-N | N/A | 140 - 150 |

Advanced Mass Spectrometry (MS) for Structural Elucidation: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine the elemental composition with high confidence. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. nih.gov This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, key fragmentations would likely involve the loss of the nitrile group, cleavage of the C-N bond, and loss of chlorine atoms, providing conclusive evidence for the presence and connectivity of these functional groups.

Advanced IR/Raman Spectroscopy for Vibrational Analysis: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comksu.edu.sa The vibrational spectrum provides valuable information about the functional groups present. ksu.edu.sa For this compound, characteristic vibrational bands would be expected for the N-H stretch, the aromatic C-H stretches, the C≡N stretch, the aromatic C=C stretches, and the C-Cl stretches. Advanced techniques, often combined with computational methods like DFT, allow for a detailed assignment of these vibrational modes. nih.govnih.gov

Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and can be influenced by the molecular environment.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| -CH₂- | Stretching | 2850 - 2960 |

| C≡N | Stretching | 2220 - 2260 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govdectris.com A successful crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This information would confirm the planar geometry of the benzene (B151609) ring and the spatial arrangement of the substituents. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially π-π stacking between the aromatic rings, which govern the solid-state properties of the compound. nih.gov

Hypothetical X-ray Crystallography Data for this compound (Note: This table presents plausible data based on known structures of similar molecules.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-C (aromatic) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-N bond length | ~1.40 Å |

| C≡N bond length | ~1.14 Å |

| C-C-C (aromatic) bond angle | ~120° |

| Cl-C-C bond angle | ~120° |

Quantum Chemical Calculations of Electronic Structure and Energetics for this compound

Quantum chemical calculations are powerful theoretical tools that complement experimental data and provide deeper insights into molecular properties. northwestern.eduiaea.org

Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties. ucl.ac.ukchemrxiv.org For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical structure that can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies: The calculated IR and Raman spectra can aid in the assignment of experimental spectra. ijcce.ac.ir

Predict NMR chemical shifts: Theoretical chemical shifts can assist in the interpretation of experimental NMR data. nih.gov

Analyze the electronic structure: DFT provides information on the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties. nih.govmdpi.com

Hypothetical DFT Calculation Results for this compound (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy | (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.5 D |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, they can provide highly accurate results for smaller systems. For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT.

Ab initio molecular dynamics (AIMD) simulations combine electronic structure calculations with classical molecular dynamics. rub.deunige.chnih.gov An AIMD simulation of this compound would allow for the study of its dynamic behavior over time, providing insights into its conformational flexibility, vibrational motions, and potential chemical reactions at the atomic level. aps.org

Spectroscopic Fingerprinting and Chemometric Analysis for Advanced Research on this compound

The unique vibrational spectrum of this compound, particularly in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), can serve as a spectroscopic fingerprint for its identification and quality control.

Chemometric analysis involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound, chemometrics could be applied to:

Discriminate between isomers: By analyzing subtle differences in the spectroscopic data of various dichloroanilinoacetonitrile isomers, chemometric models could be developed for their rapid and accurate differentiation.

Quantitative analysis: Chemometric methods can be used to build calibration models for the quantification of this compound in complex mixtures.

Process monitoring: Spectroscopic fingerprinting coupled with chemometrics can be employed for real-time monitoring of chemical reactions involving this compound.

Mechanistic Investigations of 3,4 Dichloroanilinoacetonitrile in Biological Systems Non Clinical Focus

Enzyme-Substrate Interaction Mechanisms Involving 3,4-Dichloroanilinoacetonitrile

There is currently no available scientific literature detailing the specific interaction mechanisms between this compound and any enzyme. Research has not yet characterized if or how this compound acts as a substrate, inhibitor, or modulator of enzymatic activity. Therefore, no data on its binding affinity, active site interactions, or effects on enzyme kinetics can be provided.

Receptor Binding Dynamics and Allosteric Modulation Studies with this compound

No studies have been published that investigate the receptor binding dynamics or potential allosteric modulation effects of this compound. It is unknown whether this compound targets specific cellular receptors, and as such, there is no data on its binding affinity (K_d), efficacy, or its ability to modulate the binding of other ligands.

While the 3,4-dichlorophenylamino group is found in some compounds that act as allosteric modulators for receptors like the A3 adenosine (B11128) receptor, these findings are specific to the larger, more complex molecules and cannot be extrapolated to this compound.

Molecular-Level Interactions of this compound with Cellular Components (e.g., DNA, proteins)

Direct studies on the molecular-level interactions of this compound with cellular components such as DNA or specific proteins are not present in the current body of scientific literature. Research has not yet explored whether this compound can intercalate with DNA, form covalent or non-covalent bonds with proteins, or engage in other molecular interactions within a cellular context.

Inhibition Kinetics and Structure-Activity Relationship at the Mechanistic Level for this compound

Given the lack of identified biological targets, there are no available studies on the inhibition kinetics of this compound. Consequently, key parameters such as the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive) have not been determined. Furthermore, without a series of tested analogues and corresponding activity data, no structure-activity relationship (SAR) has been established for this specific compound.

Environmental Chemistry and Degradation Pathways of 3,4 Dichloroanilinoacetonitrile

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments for 3,4-Dichloroanilinoacetonitrile

Detailed experimental studies on the photolytic and hydrolytic degradation of this compound are not extensively available in peer-reviewed literature. However, the general principles of these degradation mechanisms for structurally related compounds can provide insights into its likely behavior in aquatic environments.

Photolytic Degradation: This process involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. For organic molecules like this compound, photolysis can occur through two primary mechanisms:

Direct Photolysis: The direct absorption of photons by the molecule, leading to the excitation of electrons and subsequent bond cleavage. The aromatic ring and the chloro-substituents in the this compound structure are chromophores that can absorb UV light, potentially leading to the cleavage of the carbon-nitrogen bond or dechlorination.

Indirect Photolysis: Degradation initiated by reactive species present in the water, such as hydroxyl radicals (•OH) or singlet oxygen, which are themselves generated by the action of sunlight on other substances like dissolved organic matter.

Hydrolytic Degradation: This involves the reaction of the compound with water, leading to the breaking of chemical bonds. The rate of hydrolysis is often dependent on the pH, temperature, and the presence of catalysts. For this compound, the nitrile group (-CN) could potentially undergo hydrolysis to form a carboxylic acid or an amide. The anilino-acetonitrile linkage might also be susceptible to hydrolysis, which would yield 3,4-dichloroaniline (B118046) and other byproducts. The hydrolysis of a similar compound, 3,4-dichloroisothiazole, was found to follow first-order kinetics with half-lives dependent on pH and temperature.

Given the lack of specific kinetic data for this compound, it is difficult to quantify its persistence against these abiotic degradation processes. However, it is reasonable to presume that both photolysis and hydrolysis contribute to its transformation in sunlit surface waters, likely leading to the formation of the more stable metabolite, 3,4-dichloroaniline.

Microbial Biotransformation Pathways and Metabolite Identification of this compound (Environmental Context)

The biotransformation of this compound in the environment is expected to be primarily driven by microbial activity. While direct studies on this specific compound are scarce, research on analogous structures provides a strong basis for predicting its metabolic fate.

A study on the biotransformation of a closely related compound, (3,4-dichloroanilino)phenylacetonitrile, in rats identified 3,4-dichloroaniline (3,4-DCA) as a major degradation product. This suggests that a key initial step in the environmental degradation of this compound is the cleavage of the molecule to yield 3,4-DCA. This metabolite, 3,4-DCA, is a well-studied environmental contaminant due to its origin from the degradation of several phenylurea herbicides like diuron (B1670789) and linuron.

Once formed, 3,4-DCA can be further transformed by a variety of microorganisms. Studies have shown that the green alga Chlorella pyrenoidosa can remove 3,4-DCA from water, with a removal percentage of 78.4% over a 7-day period. The major metabolites identified in this process were 3,4-dichloroformanilide and 3,4-dichloroacetanilide, which are less toxic than the parent compound.

Bacterial degradation of 3,4-DCA has also been documented. A microbial consortium consisting of nine bacterial genera, including Pseudomonas, Acinetobacter, and Rhodococcus, demonstrated the ability to completely degrade both the herbicide propanil (B472794) and its metabolite 3,4-DCA. The bacterium Acinetobacter soli GFJ2 can degrade 3,4-DCA to 4,5-dichlorocatechol. The proposed bacterial degradation pathway in Acinetobacter baylyi GFJ2 involves the conversion of 3,4-DCA through several intermediates.

The table below summarizes the identified microorganisms and their role in the degradation of the key metabolite, 3,4-dichloroaniline.

Applications of 3,4 Dichloroanilinoacetonitrile in Materials Science and Industrial Processes Non Clinical

Precursor in Polymer Synthesis and Monomer Development Involving 3,4-Dichloroanilinoacetonitrile

The structure of this compound, featuring a reactive secondary amine and a nitrile group, makes it a candidate for incorporation into polymer backbones or as a precursor for functional monomers. The secondary amine (N-H) group can participate in step-growth polymerization reactions. For instance, it could theoretically react with difunctional compounds such as diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or polyamines, respectively. The presence of the dichlorinated aromatic ring would be expected to impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and chemical resistance.

The nitrile group (-C≡N) is also a valuable functional handle. While it can be unreactive during some polymerization conditions, it can be chemically modified in a post-polymerization step. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the synthesis of functional polymers with tailored properties.

Research into nitrile-containing polymers derived from other aromatic sources has shown that the nitrile group can enhance thermal stability. For example, polymers synthesized from vanillin-derived nitrile-containing methacrylate (B99206) monomers exhibit high decomposition temperatures. lu.se This suggests that incorporating this compound into a polymer structure could be a strategy for creating high-performance plastics with enhanced heat resistance.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacyl Chloride | Amide | High thermal stability, chemical resistance |

| Polyurea | Diisocyanate | Urea | Rigid structure, hydrogen bonding |

| Polyamine | Diepoxide | β-Amino alcohol | Adhesive properties, cross-linking site |

Role of this compound in Catalysis and Ligand Design Research

In the field of catalysis, the utility of a molecule often depends on its ability to coordinate with a metal center, forming a stable and reactive complex. This compound possesses two potential coordination sites: the lone pair of electrons on the secondary amine nitrogen and the lone pair on the nitrile nitrogen. This makes it a potential bidentate or monodentate ligand for transition metals.

The design of ligands is a cornerstone of developing new catalysts. The electronic properties of the ligand strongly influence the reactivity of the metal center. In this compound, the presence of two electron-withdrawing chlorine atoms on the aniline (B41778) ring decreases the electron density on the amine nitrogen. This would affect its coordination properties compared to an unsubstituted anilinoacetonitrile.

While no specific research on catalytic complexes of this compound has been found, the broader class of aminonitrile ligands is known in coordination chemistry. The synthesis of metal complexes with such ligands can lead to catalysts for various organic transformations. The specific steric and electronic profile of this compound could offer unique reactivity if explored in this context.

Advanced Functional Materials Development Utilizing this compound (e.g., optoelectronics, sensors)

The development of advanced functional materials often relies on molecules with specific electronic and photophysical properties. The 3,4-dichloroaniline (B118046) core is an electron-rich aromatic system that can be chemically modified. The introduction of the acetonitrile (B52724) group provides a polar and electron-withdrawing component.

Optoelectronics: Organic light-emitting diodes (OLEDs) and other optoelectronic devices often utilize molecules with charge-transporting capabilities. Aniline derivatives are known building blocks for such materials. The electronic properties of this compound could make it a candidate for investigation as a component in charge-transport layers or as a precursor for more complex organic semiconductors. The high polarity of the nitrile group could influence molecular packing and thin-film morphology, which are critical for device performance.

Sensors: Chemical sensors often rely on a specific interaction between an analyte and a receptor molecule, which results in a measurable signal. The aniline and nitrile functionalities of this compound could serve as recognition sites for certain analytes. For instance, the amine group could interact with acidic vapors, while the nitrile group and the aromatic ring could interact with metal ions or other organic molecules through various non-covalent interactions. The development of fluorescent sensors based on nanomaterials has become a significant area of research, and novel organic molecules are often sought for surface functionalization to impart selectivity. nih.gov

This compound as an Intermediate in Agrochemical or Specialty Chemical Synthesis (Academic/Process Research)

The most documented and practical application of compounds related to this compound is in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its precursor, 3,4-dichloroaniline, is a known starting material for the synthesis of various herbicides and other specialty chemicals. cdhfinechemical.com

The chemical structure of this compound makes it a versatile intermediate. The reaction of substituted anilines with sources of a cyanomethyl group is a common strategy in organic synthesis. The resulting α-aminonitrile can then undergo a variety of transformations. For example, it can be a precursor for the synthesis of quinoline (B57606) derivatives, which are important scaffolds in both agrochemicals and pharmaceuticals. Research has shown that substituted anilines can be used to prepare 2,3-dihydroquinolin-4(1H)-ones, which are key intermediates. researchgate.net Although not specifically mentioning this compound, the general synthetic routes are applicable.

The Strecker synthesis and related reactions, which produce α-aminonitriles, are fundamental in organic chemistry. youtube.comyoutube.comyoutube.comyoutube.com These intermediates are valuable because the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α-amino acids, or it can participate in cyclization reactions to form various heterocyclic systems.

Table 2: Potential Synthetic Transformations of this compound

| Reagent(s) | Product Type | Potential Application |

| 1. H₃O⁺, Δ2. Neutralization | α-(3,4-dichloroanilino)acetic acid | Precursor for further synthesis |

| LiAlH₄ | N-(2-aminoethyl)-3,4-dichloroaniline | Building block for ligands, polymers |

| Strong Acid (e.g., H₂SO₄) | Cyclization to form heterocyclic compounds | Core structures for bioactive molecules |

Advanced Analytical Methodologies for the Detection and Quantification of 3,4 Dichloroanilinoacetonitrile in Complex Matrices

Chromatographic Separations for 3,4-Dichloroanilinoacetonitrile (e.g., advanced GC-MS, LC-MS/MS methods for trace analysis)

Chromatographic techniques coupled with mass spectrometry are the gold standard for the selective and sensitive analysis of organic micropollutants. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful tools applicable to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural identification and quantification. dcvmn.org For a semi-volatile compound like this compound, GC-MS is a viable analytical option. The process involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. dcvmn.org The column's temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity. dcvmn.org After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. dcvmn.org The resulting mass spectrum serves as a chemical fingerprint for identification. dcvmn.org For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) or tandem MS (MS/MS) mode enhances sensitivity and selectivity by reducing background noise. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it an excellent choice for this compound and its potential metabolites. researchgate.netyoutube.com This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. youtube.com The coupling of LC to MS is achieved through an interface, such as an electrospray ionization (ESI) source, which vaporizes the solvent and ionizes the analyte molecules. youtube.com Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity through multiple reaction monitoring (MRM), where a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored for quantification. nih.govresearchgate.net

A sensitive LC-MS/MS method has been developed for the simultaneous determination of the related compound 3,4-DCA in complex matrices like chives. nih.govnih.gov This method can be adapted for this compound. The typical parameters for such an analysis are detailed in the table below.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Chloroaniline Compounds This table is based on established methods for 3,4-dichloroaniline (B118046) and serves as a starting point for developing a method for this compound.

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) | nih.gov |

| Column | Reversed-phase column (e.g., C18, Biphenyl) | nih.govnih.gov |

| Mobile Phase | Gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) | nih.govepa.gov |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | nih.govdigitellinc.com |

| Mass Spectrometer | Triple Quadrupole (QqQ) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sheath Gas Temperature | 250 °C | nih.gov |

| Nozzle Voltage | 500 V | nih.gov |

| Capillary Voltage | 3500 V | nih.gov |

Electrochemical Sensing Mechanisms and Development for this compound

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, low-cost, and portable analysis. These sensors work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with an electrode surface.

While no electrochemical sensors developed specifically for this compound have been identified in the reviewed literature, methods for the parent compound, 3,4-DCA, demonstrate the feasibility of this approach. researchgate.net The development of an electrochemical sensor for this compound would likely involve the oxidation or reduction of the molecule at a chemically modified electrode. The aniline (B41778) group is electroactive, and its electrochemical behavior could be exploited for detection.

The development process for such a sensor would involve:

Electrode Material Selection: Common electrode materials include glassy carbon, gold, and platinum. researchgate.net

Surface Modification: To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles), polymers, or molecularly imprinted polymers (MIPs) that create specific binding sites for the target molecule. researchgate.netoiv.int

Electrochemical Technique: Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV) would be used to characterize the sensor and quantify the analyte. researchgate.net DPV and SWV are often preferred for quantitative analysis due to their higher sensitivity and better discrimination against background currents.

For instance, a sensor for 3,4-DCA has been developed using a glassy carbon electrode modified with molecularly imprinted films on multi-walled carbon nanotubes (MIF-MWCNTs). researchgate.net This sensor achieved a very low limit of detection of 1 x 10⁻¹¹ mol L⁻¹. researchgate.net A similar strategy could be adapted for this compound, potentially targeting the chloroaniline moiety of the molecule.

Spectrophotometric and Fluorometric Assay Development for this compound

Spectrophotometric and fluorometric methods are widely used in analytical chemistry for the quantification of various compounds. These techniques are based on the absorption and emission of light, respectively.

Spectrophotometric Assays

Spectrophotometry measures the amount of light absorbed by a substance at a specific wavelength. A direct assay requires the analyte to have a unique and sufficiently strong absorption profile. For compounds lacking a strong chromophore, a derivatization reaction can be used to produce a colored product. nih.gov For this compound, which contains a primary amine group, a reaction with a reagent like ninhydrin (B49086) or 2,6-dichloroquinone-4-chlorimide (DCQ) could be explored to form a colored product measurable in the visible region of the spectrum. nih.govjfda-online.com The development of such a method would involve optimizing parameters like reagent concentration, pH, reaction time, and temperature to ensure a stable and reproducible color formation. jfda-online.com

Fluorometric Assays

Fluorometric assays measure the light emitted by a fluorescent compound (a fluorophore) after it has absorbed light. These methods are generally more sensitive than spectrophotometric assays. nih.gov If this compound is not naturally fluorescent, it could be derivatized with a fluorogenic reagent to produce a fluorescent product. The use of substrates containing coumarin (B35378) derivatives, for example, is a common strategy in developing fluorometric assays for various enzymatic or chemical reactions. nih.gov The development would focus on finding a specific reaction that links the analyte to a fluorophore, allowing for highly sensitive quantification.

To date, specific spectrophotometric or fluorometric assays for this compound have not been reported in the searched scientific literature. However, the principles of these techniques and the known reactivity of the anilino functional group provide a clear path for the potential development of such assays. nih.govresearchgate.net

Advanced Sample Preparation Techniques and Method Validation for this compound Detection

Effective sample preparation is a critical step to isolate and concentrate the target analyte from the sample matrix (e.g., soil, water, food), thereby removing interferences and improving the reliability and sensitivity of the analysis. biotage.com Following preparation, the analytical method must be validated to ensure it is fit for its intended purpose. europa.eu

Advanced Sample Preparation Techniques

For complex matrices, a simple "dilute and shoot" approach is often insufficient. biotage.com Advanced techniques are required for cleanup and concentration.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique has become a standard for pesticide residue analysis in food and environmental samples. thermofisher.commdpi.com It typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to separate the organic layer from the aqueous layer and other matrix components. mdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments and sterols. mdpi.com This method has been successfully used for the related compound 3,4-DCA in chives. mdpi.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material packed in a cartridge to retain the analyte from a liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Liquid-Liquid Extraction (LLE): This classic method separates compounds based on their differential solubilities in two immiscible liquids, such as water and an organic solvent. biotage.com

Method Validation

Once a detection method is developed, it must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu Validation demonstrates that the analytical procedure is suitable and reliable for its intended application. dcvmn.org The key validation parameters are summarized below.

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | The closeness of the test results to the true value. Assessed using certified reference materials or by spiking the matrix with a known amount of analyte (recovery study). | Recovery typically within 80-120%. | nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (short-term) and intermediate precision (within-laboratory variations). | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15-20%). | europa.eu |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). | No significant interference at the retention time of the analyte. | europa.eu |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3 times the signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve. | oiv.int |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve. | oiv.int |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) > 0.99. | nih.gov |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. | europa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | No significant change in results when parameters are slightly varied. | europa.eu |

Theoretical and Computational Chemistry Studies of 3,4 Dichloroanilinoacetonitrile

Molecular Orbital Theory and Frontier Orbital Analysis of 3,4-Dichloroanilinoacetonitrile

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. It describes the wave-like behavior of electrons, which are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. These molecular orbitals are generally spread across the entire molecule, a concept known as delocalization.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the shapes and energies of these molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and distribution of these orbitals are critical in determining the molecule's chemical reactivity and electronic properties. youtube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited.

In the case of this compound, the electronic character is largely influenced by the 3,4-dichloroaniline (B118046) moiety. Computational studies on 2-chloro-4-nitroaniline, a related compound, show that the HOMO is typically located over the amino group and the aromatic ring, while the LUMO is delocalized over the nitro- and chloro-substituted ring system. researchgate.net By analogy, for this compound, the HOMO is expected to be concentrated on the aniline (B41778) nitrogen and the phenyl ring, reflecting its electron-donating capability. The LUMO would be distributed across the dichlorinated aromatic ring and potentially involve the acetonitrile (B52724) group, indicating the sites susceptible to nucleophilic attack.

A DFT study on (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol, a compound containing the 3,4-dichloroaniline fragment, provides insight into the expected orbital energies. acs.org Such calculations reveal the specific energy values for the HOMO, LUMO, and the resulting energy gap, which are fundamental to predicting the molecule's behavior in chemical reactions and its optoelectronic properties.

Table 1: Illustrative Frontier Orbital Data for a Related Dichloroaniline Derivative (Note: This data is for an illustrative compound, (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol, as specific studies on this compound are not publicly available. The principles, however, are directly applicable.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 3.85 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

This interactive table is based on data for a structurally related compound to illustrate the type of information gained from frontier orbital analysis.

Conformational Analysis and Tautomerism Studies of this compound

Computational methods like Molecular Mechanics (MM) and higher-level quantum mechanical calculations are used to explore the potential energy surface of the molecule. nih.gov These methods can identify the most stable conformers (energy minima) and the energy barriers to rotation between them. For the parent structure, N-phenylglycinonitrile, computational studies have been performed to understand its binding conformations within protein active sites, highlighting the importance of its 3D structure. nih.govchemrxiv.orgacs.org These studies show that the molecule can adopt various low-energy conformations, and the preferred geometry is often dictated by its environment, such as interactions within a protein binding pocket. nih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, a potential, though less common, form of tautomerism could involve the migration of a proton from the amine nitrogen to the nitrile nitrogen, resulting in a ketenimine-like structure. However, the amino form is overwhelmingly more stable. Studies on related acetamido derivatives of nitrogen heterocycles show that the position of the tautomeric equilibrium is influenced by factors like solvent polarity and the electronic nature of substituents. rsc.org For this compound, computational calculations would confirm the high energy penalty associated with the imine tautomer, establishing the dominance of the anilinoacetonitrile form.

Table 2: Example of Calculated Relative Energies for Different Conformations (Note: This is a hypothetical table illustrating the output of a conformational analysis for this compound, as specific public data is unavailable.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |

| 1 | 0° | 5.2 | Unstable (Eclipsed) |

| 2 | 60° | 0.0 | Most Stable (Gauche) |

| 3 | 120° | 1.8 | Stable |

| 4 | 180° | 2.5 | Stable (Anti) |

This interactive table demonstrates how computational chemistry can map the energy landscape of a molecule based on its torsional angles.

QSAR/QSPR Modeling for Structure-Property Predictions of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For a class of compounds like chloroanilines, QSAR models have been developed to predict properties such as toxicity. unlp.edu.ar These models use molecular descriptors, which are numerical values that encode different aspects of the molecular structure (e.g., size, shape, electronic properties, and lipophilicity). For instance, the toxicity of chloroanilines has been shown to correlate with their lipophilicity (log Kow). unlp.edu.ar

To develop a QSAR/QSPR model for this compound and its analogues, a set of similar compounds with known experimental data would be required. Computational software would then be used to calculate a wide range of molecular descriptors for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links a selection of these descriptors to the observed property.

Key descriptors for this compound would include:

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as dipole moment, partial charges on atoms, and HOMO/LUMO energies, derived from quantum chemical calculations. acs.org

Physicochemical descriptors: Like the partition coefficient (logP) and molar refractivity.

Once a statistically robust model is developed and validated, it can be used to predict the activity or properties of new, untested analogues of this compound, thereby prioritizing synthesis and experimental testing efforts.

Table 3: Example Descriptors for a QSAR Model of Chloroaniline Derivatives (Note: This table presents typical descriptors used in QSAR studies of chloroanilines, which would be relevant for modeling this compound.)

| Compound | logP (Lipophilicity) | Dipole Moment (Debye) | EHOMO (eV) | Predicted Toxicity (pC) |

| 3,4-Dichloroaniline | 2.69 | 3.01 | -5.9 | 4.39 |

| 3,5-Dichloroaniline | 2.80 | 2.15 | -6.1 | 4.62 |

| 2,4,5-Trichloroaniline | 3.37 | 2.89 | -6.2 | 4.92 |

This interactive table is based on data for related chloroanilines to exemplify the components of a QSAR model.

Reaction Path Optimization and Transition State Theory in this compound Reactivity

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers powerful tools for elucidating reaction pathways and calculating reaction rates. Reaction path optimization involves finding the lowest energy path a molecule takes as it transforms from reactants to products. This path passes through a critical point of maximum energy known as the transition state (TS).

Transition State Theory (TST) provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For this compound, these methods can be applied to study various reactions, such as electrophilic aromatic substitution on the dichlorophenyl ring or reactions involving the nitrile group. The aniline moiety is a strong activating group, directing electrophiles to the ortho and para positions relative to the amino group. However, the presence of the amino group also complicates reactions with certain catalysts like AlCl3.

A computational study would proceed by:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating the Transition State: Searching the potential energy surface for the first-order saddle point corresponding to the TS. This is a computationally intensive step.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Reaction Rate: Using the calculated activation energy within the TST framework to estimate the rate constant.

Computational studies on the reactivity of substituted anilines have provided detailed mechanistic insights, for example, quantifying the effect of substituents on reaction rates and regioselectivity. tubitak.gov.tr For this compound, such a study would precisely quantify the influence of the two chlorine atoms and the aminoacetonitrile (B1212223) group on its reactivity profile.

Future Research Directions and Emerging Challenges in 3,4 Dichloroanilinoacetonitrile Research

Integration with Artificial Intelligence and Machine Learning in 3,4-Dichloroanilinoacetonitrile Discovery and Characterization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical research, and the study of this compound is no exception. mit.edunih.gov These computational tools offer the potential to accelerate discovery and deepen the understanding of this compound's properties and reactivity. eurekalert.orgresearchgate.net

Furthermore, deep learning, a more advanced form of machine learning, can be employed to predict the physicochemical properties of this compound and its derivatives. dtu.dk This includes predictions of solubility, toxicity, and reactivity based on its molecular structure. Such predictive models can significantly reduce the time and resources spent on laboratory experiments. nih.gov User-friendly applications are being developed to make these advanced predictive tools more accessible to chemists who may not have extensive programming skills. mit.edu

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Potential Benefit |

| Reaction Prediction | Machine Learning Models | Prediction of reaction outcomes, yields, and byproducts. eurekalert.orgengineering.org.cn |

| Property Prediction | Deep Learning Neural Networks | Estimation of physicochemical properties like solubility and toxicity. researchgate.netdtu.dk |

| Impurity Tracking | AI-assisted Analysis | Identification and tracking of impurities through multi-step syntheses. researchgate.netchemrxiv.org |

| Retrosynthesis | AI-driven platforms | Automated design of novel synthetic routes to this compound. engineering.org.cn |

Exploration of Novel Reactivity and Uncharted Transformations of this compound

The unique combination of a dichlorinated aniline (B41778) and a nitrile functional group in this compound suggests a rich and largely unexplored reactive potential. Future research will likely focus on uncovering novel transformations and applications of this versatile scaffold.

The development of new synthetic methods is a constant pursuit in organic chemistry. For instance, novel methods for preparing related compounds, such as 3,4-dichloropyridazine, have been developed, indicating the potential for discovering new reaction pathways involving similar building blocks. google.com Research into the synthesis of other novel compounds, such as 1-aryl-4,4,4-trichloro-1,3-butanediones, highlights the ongoing interest in creating new molecules with unique properties. researchgate.net

A significant area of future research will be the use of advanced catalytic systems to unlock new reactivity. Cooperative catalysis, where multiple catalysts work in concert to achieve a transformation that is not possible with a single catalyst, could be particularly fruitful. For example, the combination of a palladium complex and a Brønsted acid has been shown to enable highly enantioselective allylic C–H alkylation reactions. acs.org Applying similar principles to this compound could lead to the development of novel asymmetric syntheses and the creation of chiral molecules with potential applications in pharmaceuticals and materials science.

The nitrile group in this compound is a versatile functional handle that can participate in a wide range of transformations. Acetonitrile (B52724) itself is a valuable C1 synthon in organic synthesis, and the development of new reactions involving the nitrile group is an active area of research. chemrxiv.org Exploring the cycloaddition, hydrolysis, and reduction reactions of the nitrile in this compound could lead to a diverse array of new compounds with interesting biological and material properties.

Sustainable Chemistry Aspects and Life Cycle Assessment Research for this compound

In an era of increasing environmental awareness, the principles of green chemistry and sustainability are paramount in chemical research and manufacturing. A key tool for evaluating the environmental impact of a chemical product is the Life Cycle Assessment (LCA). researchgate.netlifecycleinitiative.org An LCA for this compound would involve a comprehensive analysis of its entire life cycle, from the extraction of raw materials and its synthesis to its use and final disposal. researchgate.net

The development of more sustainable synthetic routes to this compound is a critical research direction. This could involve the use of greener solvents, renewable starting materials, and more energy-efficient reaction conditions. For example, a continuous and efficient synthesis of 3,4-dichloroaniline (B118046), a likely precursor, has been developed using a fixed-bed microreactor, which offers advantages in terms of safety and efficiency. google.com Furthermore, research into bio-based production routes for aniline derivatives is gaining traction, which could significantly reduce the carbon footprint compared to traditional fossil-fuel-based methods. researchgate.net

An LCA of this compound would also consider the potential environmental fate and toxicity of the compound and its byproducts. Studies on the bioremediation of other chlorinated anilines have shown that these compounds can be degraded under certain conditions, and LCA can be used to compare the environmental impacts of different remediation strategies. researchgate.net

Table 2: Stages of a Life Cycle Assessment for this compound

| LCA Stage | Focus of Assessment |

| Raw Material Extraction | Environmental impact of obtaining precursors like 3,4-dichloronitrobenzene (B32671). |

| Manufacturing | Energy consumption, solvent use, and waste generation during synthesis. |

| Use Phase | Potential for release into the environment during its application. |

| End-of-Life | Environmental impact of disposal, recycling, or degradation. |

Interdisciplinary Collaborations and Global Research Initiatives on this compound

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. Advancing the understanding and application of this compound will require expertise from various fields, including organic chemistry, computational science, toxicology, and environmental science.

Global research initiatives, which support international collaboration and the sharing of resources and knowledge, will be crucial. lifecycleinitiative.orgnih.gov Such initiatives can foster the development of standardized methodologies for assessing the properties and environmental impact of chemicals like this compound.

Collaborations between synthetic chemists and computational scientists can accelerate the discovery of new reactions and properties through the application of AI and ML. nih.goveurekalert.org Partnerships with toxicologists and environmental scientists are essential for conducting thorough risk assessments and developing sustainable end-of-life strategies for the compound. The discovery that some halogenated anilines, previously thought to be purely synthetic, are produced by marine microalgae underscores the importance of interdisciplinary research in understanding the sources and fate of such compounds in the environment. nih.gov

By fostering a global and collaborative research environment, the scientific community can more effectively address the challenges and unlock the full potential of this compound in a responsible and sustainable manner.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 3,4-dichloroanilinoacetonitrile, and how can purity be optimized? A: A typical route involves nucleophilic substitution between 3,4-dichloroaniline and chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization includes recrystallization from acetonitrile or ethanol (common solvents for similar chloroaniline derivatives ). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity by HPLC (>98% threshold) using a C18 column and acetonitrile/water mobile phase .

Advanced Analytical Method Development

Q: How can conflicting NMR and LC-MS data for this compound be resolved? A: Contradictions often arise from residual solvents or degradation products. Use high-resolution LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.0 for C₈H₅Cl₂N₂). Cross-validate with ¹H/¹³C NMR in deuterated acetonitrile (δ 1.94 ppm for CH₃CN) to assign aromatic protons (δ 6.8–7.5 ppm) and nitrile groups (δ 120–125 ppm). Quantify impurities via spiked standards (e.g., 3,4-dichloroaniline as a common byproduct ).

Stability Under Experimental Conditions

Q: What are the critical factors affecting the stability of this compound in long-term storage? A: Degradation is accelerated by light, moisture, and elevated temperatures. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor stability via periodic GC-MS headspace analysis for volatile degradation products (e.g., HCl or cyanide traces ). For aqueous studies, use acetonitrile as a co-solvent (<10% v/v) to prevent hydrolysis .

Data Contradiction in Environmental Analysis

Q: How to address discrepancies in detecting this compound in environmental matrices using SPE vs. liquid-liquid extraction? A: Solid-phase extraction (SPE) with C18 cartridges and acetonitrile elution is preferred for polar matrices (e.g., wastewater ). If liquid-liquid extraction (e.g., dichloromethane) yields lower recovery, check pH adjustment (optimal pH 6–8) to avoid ionization. Validate with deuterated internal standards (e.g., 3,4-dichloroaniline-d₄ ) to correct for matrix effects.

Advanced Environmental Fate Studies

Q: What methodologies are suitable for tracing the photolytic degradation pathways of this compound in soil? A: Use simulated sunlight reactors with soil slurries and monitor degradation via LC-QTOF-MS. Identify intermediates (e.g., 3,4-dichloroaniline via cleavage of the nitrile group ). Isotope-labeling (¹⁴C at the nitrile carbon) can track mineralization to CO₂. Compare with abiotic controls (dark, sterile conditions) to distinguish microbial vs. photolytic pathways .

Toxicity Profiling and Mechanistic Insights

Q: How to design in vitro assays to evaluate the neurotoxic potential of this compound? A: Use SH-SY5Y neuronal cells exposed to 1–100 μM doses. Measure mitochondrial stress (MTT assay) and ROS generation (DCFH-DA probe). Compare with structurally related compounds (e.g., 3,4-dichloroaniline ) to identify structure-activity relationships. For mechanistic studies, employ RNA-seq to profile oxidative stress pathways (e.g., Nrf2/ARE signaling ).

Computational Modeling for Reaction Optimization

Q: Which computational tools are effective for predicting optimal reaction conditions for synthesizing this compound derivatives? A: DFT calculations (e.g., Gaussian 16) can model transition states for nitrile formation. Use solvent parameters (acetonitrile’s dielectric constant, ε = 37.5 ) to simulate reaction kinetics. Machine learning platforms (e.g., Chemputer ) may automate condition screening (temperature, catalyst loading) based on prior chloroaniline reaction datasets .

Interdisciplinary Applications in Material Science

Q: How can this compound be functionalized for use in conductive polymers? A: Electropolymerize with thiophene derivatives via Pd-catalyzed cross-coupling. Characterize conductivity by four-point probe measurements and FTIR for C≡N stretching (~2240 cm⁻¹). Compare with non-chlorinated analogs to assess the electron-withdrawing effect of Cl substituents on charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products